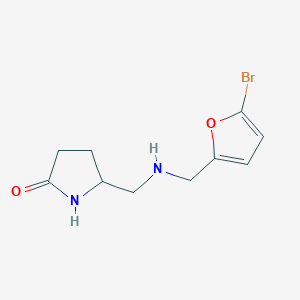
5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a bromofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Bromofuran Intermediate: The bromofuran moiety can be synthesized by brominating furan using bromine in the presence of a suitable solvent like dichloromethane.
Aminomethylation: The bromofuran intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Cyclization: The aminomethylated bromofuran is then cyclized with a suitable reagent to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrrolidinones and furan derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to the presence of the pyrrolidinone ring.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-furaldehyde: Shares the bromofuran moiety but lacks the pyrrolidinone ring.
Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the bromofuran moiety.
Uniqueness
The uniqueness of 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one lies in its combined structural features, which allow it to engage in a variety of chemical reactions and biological interactions that are not possible with either 5-bromo-2-furaldehyde or pyrrolidin-2-one alone.
This compound’s dual functionality makes it a versatile tool in both synthetic and medicinal chemistry, offering opportunities for the development of novel therapeutic agents and complex organic molecules.
Propiedades
Fórmula molecular |
C10H13BrN2O2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
5-[[(5-bromofuran-2-yl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-3-2-8(15-9)6-12-5-7-1-4-10(14)13-7/h2-3,7,12H,1,4-6H2,(H,13,14) |
Clave InChI |
ZNAIULXLVUPHFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1CNCC2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


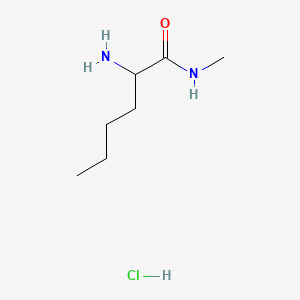
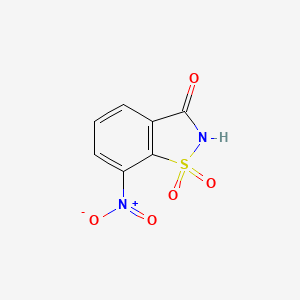
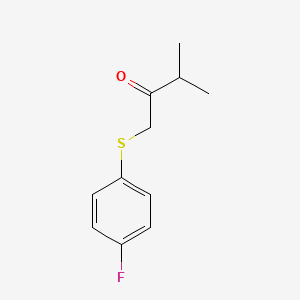
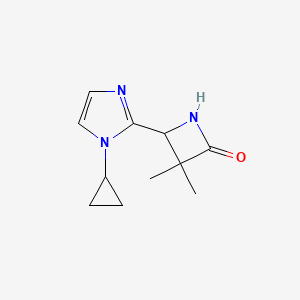
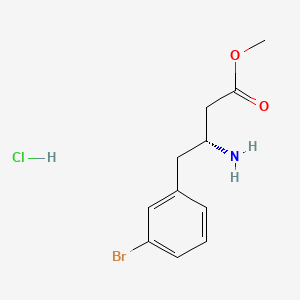

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
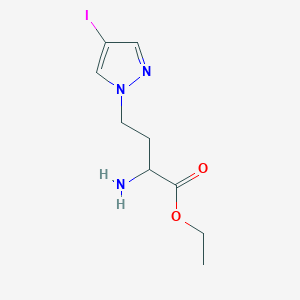
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
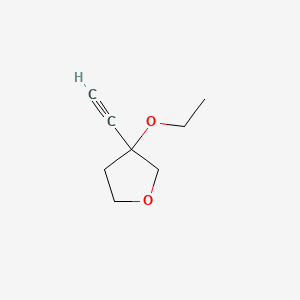
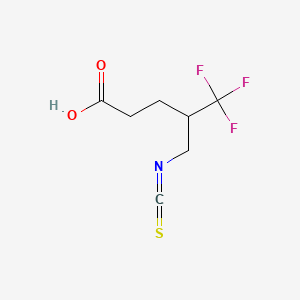
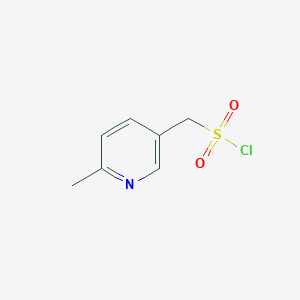
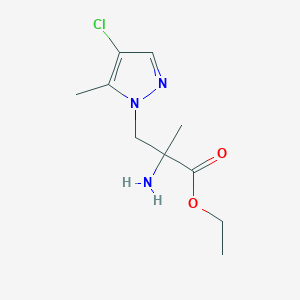
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
